Substance P

Vue d'ensemble

Description

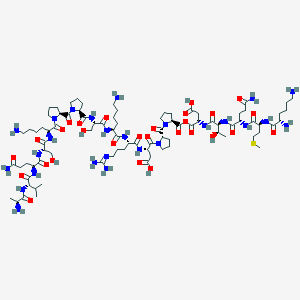

Substance P (SP) is an 11-amino acid-long neuropeptide that is expressed by the central nervous system (CNS), the peripheral nervous system, and immune cells. SP is a member of the tachykinin (TAC) family of neuropeptides encoded by the TAC1 gene . It is released from sensory nerve endings and is widely present in nerve fibers. It acts on bones and related tissues by binding to receptors, thereby regulating bone metabolism, cartilage metabolism, and fracture healing .

Synthesis Analysis

This compound and its three analogs were synthesized through solid-phase procedure. The fully-protected peptide-resin was cleaved with anhydrous HF . In another study, a hybrid chimeric molecule, designated MSP9, containing the mu opioid receptor (MOR) agonist morphine covalently attached through a succinic acid linker to the SP receptor (SPR) agonist domain SP3-11 was formulated .

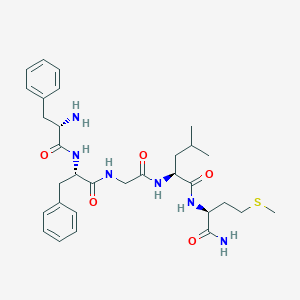

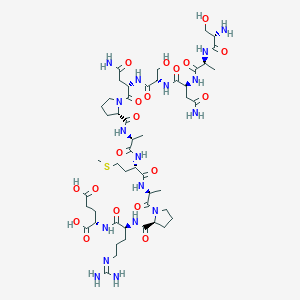

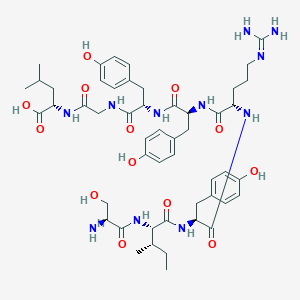

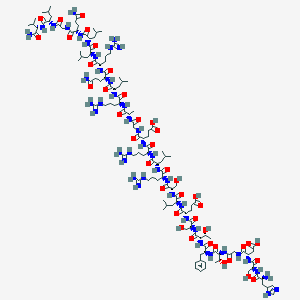

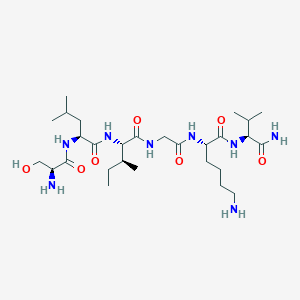

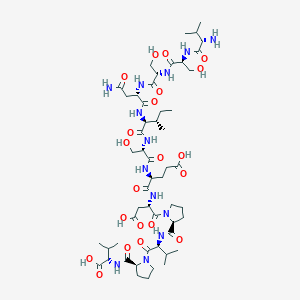

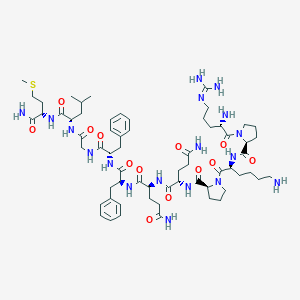

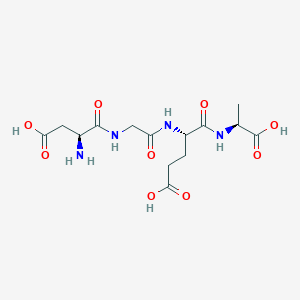

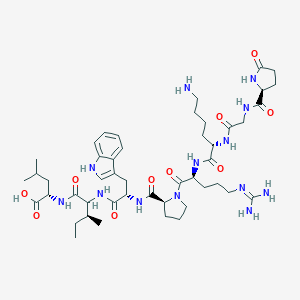

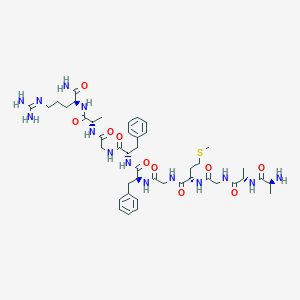

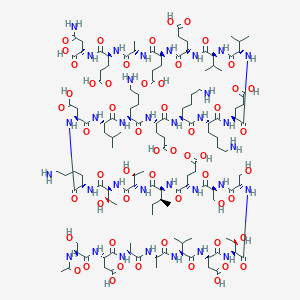

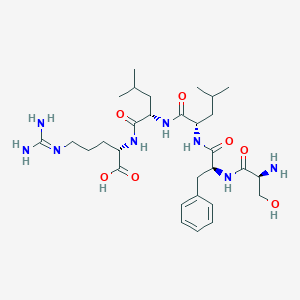

Molecular Structure Analysis

The molecular structure of this compound has been studied using Nuclear Magnetic Resonance (NMR) and Molecular Dynamics (MD). The free acid form adopts an extended conformation at the N-terminus and a helical conformation at the C-terminal segment of the peptide in both water and methanol .

Chemical Reactions Analysis

This compound elicits its activity via interacting with the G protein-coupled neurokinin receptors (NKRs), including NK1R, NK2R, and NK3R. NKRs are expressed on the surface of various cell types, including the blood vessels and lymphatics endothelial cells, immune cells, fibroblasts, and neurons. Activation of NKRs stimulates inositol trisphosphate/diacylglycerol (IP3/DAG) and cyclic adenosine monophosphate (cAMP) second messenger in a cell context-dependent manner .

Applications De Recherche Scientifique

Modulation de la douleur

SP joue un rôle crucial dans la modulation de la douleur . Il a des implications importantes pour des conditions comme le trouble dépressif majeur (TDM), les troubles anxieux et le trouble de stress post-traumatique (TSPT). Des niveaux élevés de SP sont liés à une sensibilité accrue à la douleur et à diverses conditions psychiatriques . Dans la douleur chronique, souvent associée au TDM et aux troubles anxieux, SP apparaît comme un médiateur clé de la douleur et de la régulation émotionnelle .

Conditions psychiatriques

SP influence la physiopathologie du TDM, des troubles anxieux et du TSPT . Comprendre les effets divers de SP fournit des informations précieuses sur les mécanismes sous-jacents à ces troubles psychiatriques et à leur traitement .

Nociception et anti-nociception

SP a un rôle paradoxal dans la nociception et l’anti-nociception . Alors qu’il est traditionnellement considéré comme un effecteur de la douleur, des études récentes ont proposé son rôle dans l’anti-nociception . Comprendre la voie anti-nociceptive SP-NK1R permettrait de nouvelles informations pour le développement de médicaments analgésiques .

Neurotransmetteur et neuromodulateur

SP est utilisé comme agoniste du récepteur de la neurokinine NK-1, neurotransmetteur neurokinine undecapeptide et neuromodulateur

Mécanisme D'action

Safety and Hazards

Orientations Futures

While the future directions specific to Substance P are not explicitly mentioned in the search results, there is a growing appreciation of it as an inflammatory molecule acting analogous to a cytokine; its expression has been found in a variety of nonneuronal cells . This suggests that this compound could have potential therapeutic applications in the treatment of a variety of stress-related illnesses .

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H98N18O13S/c1-37(2)33-45(57(89)74-41(53(68)85)27-32-95-3)73-52(84)36-72-54(86)46(34-38-15-6-4-7-16-38)78-58(90)47(35-39-17-8-5-9-18-39)79-56(88)42(23-25-50(66)82)75-55(87)43(24-26-51(67)83)76-59(91)49-22-14-31-81(49)62(94)44(20-10-11-28-64)77-60(92)48-21-13-30-80(48)61(93)40(65)19-12-29-71-63(69)70/h4-9,15-18,37,40-49H,10-14,19-36,64-65H2,1-3H3,(H2,66,82)(H2,67,83)(H2,68,85)(H,72,86)(H,73,84)(H,74,89)(H,75,87)(H,76,91)(H,77,92)(H,78,90)(H,79,88)(H4,69,70,71)/t40-,41-,42-,43-,44-,45-,46-,47-,48-,49-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADNPLDHMAVUMIW-CUZNLEPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H98N18O13S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1347.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

33507-63-0 | |

| Record name | Substance P | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033507630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Substance P | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.845 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Substance P exert its effects?

A1: this compound primarily acts by binding to the neurokinin-1 (NK1) receptor, a G protein-coupled receptor found on various cell types, including neurons, immune cells, and endothelial cells. [, , , ] This binding triggers intracellular signaling cascades, leading to diverse physiological effects, including pain transmission, inflammation, vasodilation, and immune modulation. [, , , , , , , ]

Q2: What is the role of this compound in pain perception?

A2: this compound, released from sensory nerve endings in the spinal cord, plays a crucial role in transmitting pain signals, particularly in sensitized states or hyperalgesia. [, ] It contributes to the increased sensitivity to pain following injury or inflammation. [, ]

Q3: Can you elaborate on the involvement of nitric oxide (NO) in this compound-induced vasodilation?

A3: Research suggests that this compound-mediated vasodilation, particularly in the forearm, is significantly mediated by nitric oxide (NO). [] Studies using NO synthase inhibitors like NG-monomethyl-L-arginine have shown substantial inhibition of this compound-induced vasodilation, indicating NO's crucial role in this process. []

Q4: What is the molecular formula and weight of this compound?

A4: this compound is an undecapeptide with the molecular formula C63H98N18O13S and a molecular weight of 1347.63 g/mol. [, ]

Q5: How do structural modifications of this compound affect its activity?

A6: Studies using various this compound analogs reveal that modifications, especially at the N- and C-terminus, significantly impact its activity. Removing amino acids from the N-terminus considerably decreases potency, while C-terminal truncations render analogs almost inactive. []

Q6: Are there any specific amino acid sequences within this compound crucial for its activity?

A7: Research suggests that the C-terminal four-amino-acid sequence of this compound (phenylalanine-glycine-leucine-methionine-amide, FGLM) plays a crucial role in its biological activity. This tetrapeptide, in synergy with insulin-like growth factor-1 (IGF-1), significantly enhances the adhesion of corneal epithelial cells to the fibronectin matrix. [] This effect is mediated by up-regulating integrin α5 expression, suggesting the importance of this sequence for this compound's effects on cell adhesion and migration. []

Q7: Have NK1 receptor antagonists proven effective in treating pain in clinical trials?

A10: Despite promising preclinical findings demonstrating the ability of NK1 receptor antagonists to reduce pain in sensitized states, clinical trials have yielded inconsistent results. [] Factors contributing to this discrepancy between preclinical and clinical outcomes require further investigation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[2-[[2-[[2-[[2-[[5-Amino-2-[[5-amino-2-[[1-[6-amino-2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B549625.png)